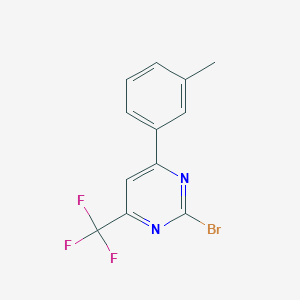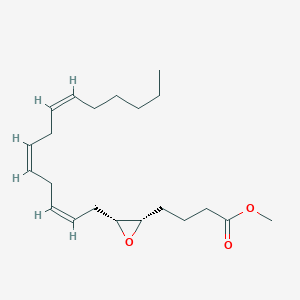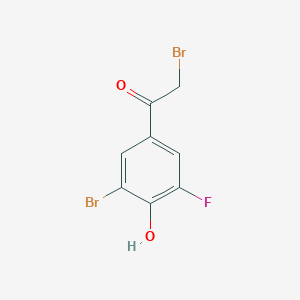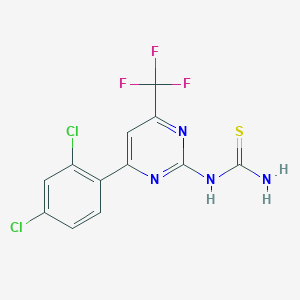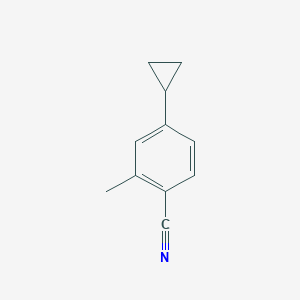
4-Cyclopropyl-2-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-2-methylbenzonitrile is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and a methyl group, along with a nitrile functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve the ammoxidation of toluene derivatives. This process involves the reaction of a toluene derivative with ammonia and oxygen at elevated temperatures (400-450°C) to form the corresponding nitrile . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropyl-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a metal catalyst are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-2-methylbenzonitrile has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-2-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl and methyl groups contribute to the compound’s overall stability and reactivity, affecting its behavior in biological systems .
Comparación Con Compuestos Similares
4-Methylbenzonitrile: Similar structure but lacks the cyclopropyl group.
4-Cyclopropylbenzonitrile: Similar structure but lacks the methyl group.
2-Methylbenzonitrile: Similar structure but lacks the cyclopropyl group.
Uniqueness: 4-Cyclopropyl-2-methylbenzonitrile is unique due to the presence of both the cyclopropyl and methyl groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H11N |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
4-cyclopropyl-2-methylbenzonitrile |
InChI |
InChI=1S/C11H11N/c1-8-6-10(9-2-3-9)4-5-11(8)7-12/h4-6,9H,2-3H2,1H3 |
Clave InChI |
QKQBDVAFHRVNLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
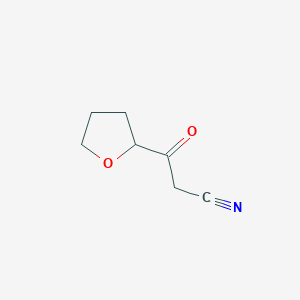
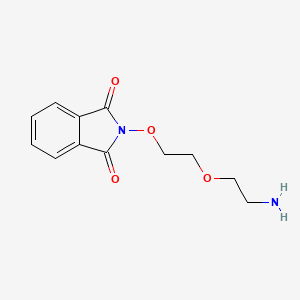
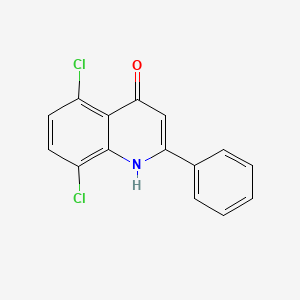
![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)
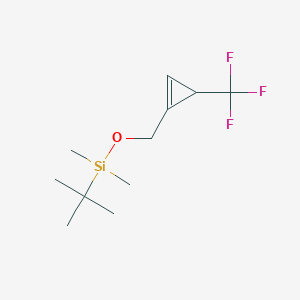
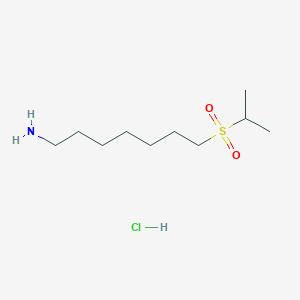
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13718088.png)
